molecular formula C5H8N4O B564226 2-Methoxypyrimidine-4,5-diamine CAS No. 104900-51-8

2-Methoxypyrimidine-4,5-diamine

Cat. No.: B564226
CAS No.: 104900-51-8
M. Wt: 140.146
InChI Key: FTRUYMYJTRHPIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxypyrimidine-4,5-diamine (CAS 104900-51-8) is a high-value heterocyclic building block recognized for its role in medicinal chemistry and drug discovery research. This compound features a pyrimidine core substituted with a methoxy group at the 2-position and two amino groups at the 4- and 5-positions. This strategic placement of electron-donating functional groups makes it a versatile precursor for synthesizing complex nitrogen-containing heterocycles, particularly fused systems like purines and pteridines, which are significant scaffolds in many biologically active molecules . The vicinal diamine arrangement is a key structural feature, enabling this compound to serve as a key intermediate in the exploration of novel therapeutic agents. Research into diaminopyrimidine derivatives is a vibrant field, with applications in developing inhibitors for enzymes like dihydrofolate reductase (DHFR), a target for anti-infective and anticancer drugs . Furthermore, the 2,4-diaminopyrimidine core is a known pharmacophore in "non-classical" DHFR inhibitors and has been extensively investigated for its antiproliferative properties, positioning this compound as a critical starting material for oncology research . A common and efficient synthetic route to this molecule involves a multi-step sequence starting from 2,4-dichloro-5-nitropyrimidine, proceeding through selective methoxylation, amination, and final reduction of the nitro group . For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxypyrimidine-4,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-10-5-8-2-3(6)4(7)9-5/h2H,6H2,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRUYMYJTRHPIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70663904
Record name 2-Methoxypyrimidine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104900-51-8
Record name 2-Methoxypyrimidine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methoxypyrimidine 4,5 Diamine and Analogues

Classical and Contemporary Synthetic Routes to the Core Structure

The construction of the 2-Methoxypyrimidine-4,5-diamine core can be approached through multi-step syntheses that allow for the precise installation of the required functional groups. A common and logical strategy involves the sequential functionalization of a highly activated pyrimidine (B1678525) ring.

Multi-Step Approaches from Acyclic Precursors

While direct cyclization of acyclic precursors to form this compound is not the most common route, the pyrimidine core itself is often built from acyclic components. For instance, the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a guanidine (B92328) derivative can lead to a 2-aminopyrimidine. However, for the specific substitution pattern of the target molecule, a more convergent approach starting with a pre-formed and functionalized pyrimidine is generally more efficient.

A well-established strategy for the synthesis of polysubstituted pyrimidines begins with readily available starting materials that can be sequentially modified. A prominent example is the use of 2,4-dichloro-5-nitropyrimidine (B15318) as a versatile starting material. guidechem.comsigmaaldrich.com This compound provides multiple reactive sites that can be addressed in a controlled manner.

Key Transformation Steps

A plausible and efficient synthetic route to this compound starting from 2,4-dichloro-5-nitropyrimidine involves a three-step process: selective methoxylation, followed by amination, and finally, reduction of the nitro group.

Step 1: Selective Methoxylation

The first key step is the selective replacement of one of the chlorine atoms with a methoxy (B1213986) group. The chlorine atom at the 4-position of 2,4-dichloro-5-nitropyrimidine is generally more reactive towards nucleophilic substitution than the chlorine at the 2-position, especially when the reaction is carried out under carefully controlled conditions. researchgate.net Treatment of 2,4-dichloro-5-nitropyrimidine with one equivalent of sodium methoxide (B1231860) in methanol (B129727) at a low temperature typically affords 4-chloro-2-methoxy-5-nitropyrimidine (B1459530) in good yield.

Step 2: Amination

The subsequent step involves the nucleophilic substitution of the remaining chlorine atom with an amino group. This can be achieved by reacting 4-chloro-2-methoxy-5-nitropyrimidine with ammonia (B1221849) in a suitable solvent, such as ethanol (B145695) or isopropanol, often in a sealed vessel at elevated temperatures. This reaction yields 2-methoxy-5-nitro-pyrimidin-4-amine. The amination of chloropyrimidines is a widely used transformation in the synthesis of various biologically active molecules. preprints.orgnih.gov

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group at the 5-position to an amino group, which completes the synthesis of this compound. This transformation can be accomplished using a variety of reducing agents. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. google.comcommonorganicchemistry.com Other reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acetic acid can also be employed for the reduction of nitropyrimidines. researchgate.netsemanticscholar.org

Industrial-Scale Synthesis Considerations and Optimization

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process efficiency, safety, cost-effectiveness, and environmental impact.

Process Efficiency and Yield Enhancement Strategies

For industrial applications, optimizing each step of the synthesis is crucial. This includes:

Raw Material Sourcing: Utilizing readily available and cost-effective starting materials, such as 2,4-dichloro-5-nitropyrimidine, is a key consideration.

Reaction Conditions: Fine-tuning reaction parameters such as temperature, pressure, reaction time, and catalyst loading can significantly improve yields and reduce the formation of byproducts.

Work-up and Purification: Developing efficient and scalable purification methods, such as crystallization or extraction, is essential to obtain the final product with high purity while minimizing solvent waste.

Process Intensification: This approach aims to develop smaller, more continuous, and more energy-efficient manufacturing processes. For pyrimidine synthesis, this can involve telescoping reaction steps to minimize intermediate isolation and purification.

Advanced Reactor Technologies in Pyrimidine Production

The use of advanced reactor technologies, particularly continuous flow chemistry, offers significant advantages for the industrial synthesis of pyrimidines and their derivatives. researchgate.netnih.gov

Continuous Flow Synthesis:

In a continuous flow process, reagents are continuously pumped through a reactor, where they mix and react. This technology offers several benefits over traditional batch processing:

Enhanced Safety: The small reactor volumes and excellent heat transfer capabilities of flow reactors allow for the safe handling of highly reactive intermediates and exothermic reactions, such as nitrations and aminations.

Improved Process Control: Precise control over reaction parameters leads to higher reproducibility and product quality.

Increased Efficiency: The ability to operate at higher temperatures and pressures can significantly reduce reaction times.

Scalability: Scaling up a flow process is often more straightforward than scaling up a batch process, as it typically involves running the reactor for a longer duration or using multiple reactors in parallel. researchgate.net

The amination of chloropyrimidines, a key step in the synthesis of the target molecule, has been successfully demonstrated in continuous flow reactors, highlighting the applicability of this technology to this class of compounds. researchgate.net

Synthesis of Related Methoxypyrimidine-Diamine Derivatives as Intermediates

The synthesis of this compound inherently involves the preparation of several related methoxypyrimidine-diamine derivatives as intermediates. These intermediates are themselves valuable building blocks for the synthesis of other complex molecules.

Key intermediates in the proposed synthetic route include:

4-Chloro-2-methoxy-5-nitropyrimidine: This compound is a key intermediate formed after the selective methoxylation of 2,4-dichloro-5-nitropyrimidine. Its synthesis is a critical step in controlling the final substitution pattern of the pyrimidine ring.

2-Methoxy-5-nitropyrimidin-4-amine: Formed by the amination of 4-chloro-2-methoxy-5-nitropyrimidine, this derivative contains three of the four required functional groups of the final product.

The synthesis of other related derivatives can be envisioned by modifying the synthetic sequence or using different starting materials. For example, reversing the order of methoxylation and amination could lead to different isomers. Furthermore, a variety of other substituted diaminopyrimidines can be synthesized using similar strategies, starting from different dihalopyrimidines and employing a range of nucleophiles in the substitution reactions. nih.govpatsnap.com

Preparation of 4-Amino-2-methoxypyrimidine (B1207896) Analogues

The synthesis of 4-amino-2-methoxypyrimidine analogues can be achieved through various routes, often involving the construction of the pyrimidine ring followed by functional group interconversions. One notable method involves the condensation of 3-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-1-aryl-prop-2-ene-1-ones with sodium methoxide and malononitrile (B47326) to yield 2-methoxy-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles worldnewsnaturalsciences.com. This method provides a pathway to highly substituted pyrimidine systems.

Another versatile approach starts from readily available pyrimidines. For instance, 2,4-diamino-6-chloropyrimidine can be synthesized from 2,4-diamino-6-hydroxypyrimidine (B22253) by treatment with phosphorus oxychloride nih.govpatsnap.comgoogle.com. The resulting chloropyrimidine is a key intermediate that can undergo nucleophilic substitution reactions. For example, treatment with sodium methoxide could potentially yield a 2,4-diamino-6-methoxypyrimidine derivative. Furthermore, reaction of 2,4-diamino-6-chloropyrimidine with nucleophiles generated from alcohols, such as (S)-2,3-isopropylideneglycerol or (R)-2,3-isopropylideneglycerol, in the presence of a base like sodium hydride, affords 2,4-diamino-6-substituted pyrimidines in good yields nih.gov.

A general overview of the synthesis of 2,4-diamino-6-substituted pyrimidines is presented in the table below.

Starting MaterialReagentsProductYieldReference
2,4-Diamino-6-hydroxypyrimidinePOCl₃2,4-Diamino-6-chloropyrimidine85% nih.gov
2,4-Diamino-6-chloropyrimidine(S)- or (R)-2,3-isopropylideneglycerol, NaH, DMSO2,4-Diamino-6-[(S)- or (R)-2,2-dimethyl-1,3-dioxolan-4-ylmethoxy]pyrimidine77% nih.gov
3-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-1-aryl-prop-2-ene-1-onesSodium methoxide, malononitrile2-Methoxy-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitrilesNot specified worldnewsnaturalsciences.com

Synthesis of 5-Fluoro-2-methoxypyrimidine-4-amine

The introduction of a fluorine atom at the C5 position of the pyrimidine ring is of significant interest in medicinal chemistry. A mild and efficient synthesis of 5-fluoro-2-methoxypyrimidine-4-amine has been developed nih.gov. This method utilizes potassium (Z)-2-cyano-2-fluoroethenolate as a key fluorinated building block.

The synthesis involves the reaction of potassium (Z)-2-cyano-2-fluoroethenolate with an appropriate amidine hydrochloride. This cyclocondensation reaction proceeds under mild conditions and provides the desired 5-fluorinated 4-aminopyrimidines in excellent yields nih.gov. The use of the hydrochloride salt of the amidine was found to be optimal, avoiding the formation of byproducts nih.gov.

Reactant 1Reactant 2ProductKey FeaturesReference
Potassium (Z)-2-cyano-2-fluoroethenolateAmidine hydrochloride5-Fluoro-2-substituted-pyrimidine-4-amineMild conditions, high yields nih.gov
Potassium (Z)-2-cyano-2-fluoroethenolateMethoxyamidine hydrochloride (hypothetical)5-Fluoro-2-methoxypyrimidine-4-amineHigh efficiency nih.govresearchgate.net

Synthesis of 2,6-Diamino-4-methoxypyrimidine

The synthesis of 2,6-diamino-4-methoxypyrimidine can be approached from 2,4-diamino-6-hydroxypyrimidine. The raw materials for the synthesis of 2,6-diamino-4-methoxypyrimidine include methanol, sodium, toluene, phosphorus oxychloride, sodium carbonate, and 2,4-diamino-6-hydroxypyrimidine chemicalbook.com. A common strategy involves the chlorination of the hydroxypyrimidine followed by methoxylation.

A related isomer, 4-amino-2,6-dimethoxypyrimidine, is synthesized from cyanoacetate (B8463686) and urea (B33335) through a two-step process of cyclization to form 4-amino-2,6(1H,3H)-pyrimidinedione, followed by methylation google.com. Another isomer, 2-amino-4,6-dimethoxypyrimidine, is prepared from 2-amino-4,6-dihydroxypyrimidine (B16511) using dimethyl carbonate as a methylating agent in the presence of a phase transfer catalyst researchgate.net.

Starting MaterialKey ReagentsProductReference
2,4-Diamino-6-hydroxypyrimidinePhosphorus oxychloride, Methanol/Sodium2,6-Diamino-4-methoxypyrimidine chemicalbook.com
Cyanoacetate, Urea1. Cyclization reagents 2. Methylating agent4-Amino-2,6-dimethoxypyrimidine google.com
2-Amino-4,6-dihydroxypyrimidineDimethyl carbonate, K₂CO₃, TBAB2-Amino-4,6-dimethoxypyrimidine researchgate.net

Precursor Roles in Pyrrolo[2,3-d]pyrimidine Synthesis

Pyrimidine derivatives, particularly those with amino groups at the 4 and 5 positions, are crucial precursors for the synthesis of pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines. This heterocyclic scaffold is a core component of many biologically active compounds nih.gov. The synthesis of the pyrrolo[2,3-d]pyrimidine ring system often involves the construction of the pyrrole (B145914) ring onto the pyrimidine core.

A common strategy is the reaction of a 4,5-diaminopyrimidine (B145471) with an α-dicarbonyl compound or its equivalent. For instance, 3-amino-4-nitropyrazole, which can be formed from 4-methoxy-5-nitropyrimidine, undergoes hydrogenation to an ortho-diamine that condenses with α-dicarbonyl compounds to form pyrazolo[3,4-b]pyrazines, a related fused heterocyclic system rsc.org. This suggests that this compound would be a suitable precursor for pyrrolo[2,3-d]pyrimidines.

More direct methods for the synthesis of pyrrolo[2,3-d]pyrimidines have been developed. A one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil (B104193), and barbituric acid derivatives, catalyzed by tetra-n-butylammonium bromide (TBAB), affords polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives in high yields scielo.org.mx. Another approach involves an I₂/DMSO promoted cascade annulation of 6-amino-1,3-dimethyluracil with aurones nih.gov. These examples highlight the utility of appropriately substituted pyrimidines in the construction of the pyrrolo[2,3-d]pyrimidine scaffold. The synthesis of this important heterocyclic system can also be achieved from a common 2,3-dicarboxypyrrole derivative through a series of functional group manipulations and cyclization reactions rsc.org.

Pyrimidine PrecursorReaction Partners/ConditionsFused HeterocycleReference
6-Amino-1,3-dimethyluracilArylglyoxals, Barbituric acid derivatives, TBABPyrrolo[2,3-d]pyrimidine derivatives scielo.org.mx
6-Amino-1,3-dimethyluracilAurones, I₂/DMSOPyrrolo[2,3-d]pyrimidine derivatives nih.gov
4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidineAmines, Palladium catalystsSubstituted Pyrrolo[2,3-d]pyrimidines mdpi.com

Chemical Reactivity and Derivatization Strategies of 2 Methoxypyrimidine 4,5 Diamine

Intrinsic Reactivity of the Pyrimidine (B1678525) Ring System

The pyrimidine core of 2-Methoxypyrimidine-4,5-diamine is an electron-deficient aromatic system. This inherent electronic nature, further influenced by the attached methoxy (B1213986) and amino substituents, governs its susceptibility to various chemical transformations.

Oxidation Pathways and Derivative Formation

The oxidation of this compound can lead to the formation of various derivatives, depending on the oxidizing agent and reaction conditions. Common oxidizing agents that can be employed include hydrogen peroxide and potassium permanganate. These reactions can potentially introduce hydroxyl groups onto the pyrimidine ring or the substituents. For instance, oxidation may yield hydroxylated derivatives.

Reduction Reactions and Functional Group Transformations

Reduction reactions of this compound typically involve the use of hydrogen gas in the presence of a palladium catalyst. This process can lead to the saturation of the pyrimidine ring or the transformation of its functional groups.

Nucleophilic Aromatic Substitution at the Methoxy Position

The methoxy group at the C2 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). This is a common reaction for pyrimidines, particularly at the 2- and 4-positions, which are electronically activated towards nucleophilic attack. stackexchange.com The stability of the intermediate formed during the reaction plays a crucial role in determining the feasibility of the substitution. stackexchange.com In the case of 2-methoxypyrimidines, the methoxy group can be displaced by a variety of nucleophiles, such as amines and thiols.

The regioselectivity of nucleophilic substitution on pyrimidine rings is a well-studied phenomenon. wuxiapptec.com While 2,4-dichloropyrimidines often show C-4 selectivity, the presence of an electron-donating group at the C-6 position can direct the substitution to the C-2 position. wuxiapptec.com In the context of this compound, the amino groups at the 4 and 5 positions would influence the electronic distribution within the ring and thus the outcome of substitution reactions.

Functionalization at the Amino Moieties

The two amino groups at the C4 and C5 positions of this compound provide key sites for further molecular elaboration. Their reactivity allows for the introduction of a wide range of functional groups and the construction of new ring systems.

Reactions at the 4-Amino and 5-Amino Groups

The amino groups of 4,5-diaminopyrimidines are nucleophilic and can participate in a variety of reactions. chemrxiv.orgchemrxiv.org These include reactions with electrophiles to form amides, sulfonamides, and other derivatives. The relative reactivity of the 4-amino versus the 5-amino group can be influenced by the electronic environment of the pyrimidine ring and the steric hindrance around each group.

4,5-Diaminopyrimidines are crucial precursors in the synthesis of purines, a class of bicyclic heterocycles of immense biological importance. yu.edu.jo The condensation of 4,5-diaminopyrimidines with various one-carbon synthons, such as formic acid or orthoesters, leads to the formation of the imidazole (B134444) ring fused to the pyrimidine core, yielding the purine (B94841) skeleton. yu.edu.jo

Formation of Imine and Schiff Base Derivatives

The primary amino groups of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. nih.govmdpi.com This condensation reaction is typically reversible and involves the formation of a carbinolamine intermediate followed by dehydration. scispace.com The formation of the C=N double bond in the resulting imine introduces a new point of structural diversity and can be a key step in the synthesis of more complex heterocyclic systems.

The formation of Schiff bases from aminopyrimidines is a widely used strategy in medicinal chemistry to generate compounds with a broad spectrum of biological activities. nih.gov The reaction of an aminopyrimidine with a carbonyl compound can be catalyzed by acids or bases and may be driven to completion by the removal of water. scispace.com

2 Methoxypyrimidine 4,5 Diamine As a Synthetic Building Block for Complex Architectures

Construction of Fused Heterocyclic Systems

The strategic placement of two amino groups on adjacent carbons of the pyrimidine (B1678525) ring in 2-Methoxypyrimidine-4,5-diamine allows for the facile construction of fused heterocyclic systems through reactions with appropriate bifunctional reagents.

Synthesis of Pyrimido[4,5-d]pyrimidine (B13093195) Derivatives

The pyrimido[4,5-d]pyrimidine core is a prominent scaffold in numerous biologically active compounds. The synthesis of this fused heterocyclic system can be achieved through the condensation of 4,5-diaminopyrimidines with various carbon- and nitrogen-containing reagents. While direct examples employing this compound are not extensively documented, the established reactivity of analogous 4,5-diaminopyrimidines provides a clear blueprint for its application in this context.

A plausible and efficient route to 2-methoxy-substituted pyrimido[4,5-d]pyrimidines involves the reaction of this compound with dicarbonyl compounds or their equivalents. For instance, condensation with β-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, in the presence of an acid catalyst, would be expected to yield the corresponding 5,7-disubstituted pyrimido[4,5-d]pyrimidine derivatives. The reaction proceeds through initial Schiff base formation followed by an intramolecular cyclization and subsequent aromatization.

Another established method that could be applied is the reaction with orthoesters. For example, treatment of this compound with triethyl orthoformate would introduce a single carbon atom, leading to the formation of the unsubstituted 2-methoxypyrimido[4,5-d]pyrimidine ring system. The use of other orthoesters would allow for the introduction of various substituents at the 5-position of the resulting fused ring. The general synthetic strategies for pyrimido[4,5-d]pyrimidines often involve the use of 6-aminouracil (B15529) derivatives as starting materials nih.govdocksci.com. However, the use of 4,5-diaminopyrimidines provides a more direct route to certain substitution patterns.

Table 1: Plausible Synthetic Routes to Pyrimido[4,5-d]pyrimidine Derivatives from this compound
ReagentExpected ProductReaction Conditions
Triethyl orthoformate2-Methoxypyrimido[4,5-d]pyrimidineHeating, often with an acid catalyst
Acetylacetone5,7-Dimethyl-2-methoxypyrimido[4,5-d]pyrimidineAcid-catalyzed condensation
Ethyl acetoacetate7-Hydroxy-5-methyl-2-methoxypyrimido[4,5-d]pyrimidineCyclocondensation

Formation of Benzoimidazolyl-Pyrimidine Hybrid Scaffolds

Hybrid molecules incorporating both pyrimidine and benzimidazole (B57391) moieties have attracted considerable attention due to their diverse pharmacological activities. The synthesis of benzoimidazolyl-pyrimidine hybrids from this compound can be envisioned through a condensation reaction with a suitable benzaldehyde (B42025) derivative, followed by an oxidative cyclization.

In a typical reaction, one of the amino groups of this compound would react with the aldehyde to form a Schiff base intermediate. Subsequent intramolecular cyclization involving the second amino group and a C-H bond of the newly formed azomethine, facilitated by an oxidizing agent, would lead to the formation of the benzimidazole ring fused to the pyrimidine. Various oxidizing agents, such as ferric chloride or copper acetate, can be employed for this purpose chemistry-online.com. The choice of substituted benzaldehydes allows for the introduction of a wide range of functional groups onto the benzimidazole portion of the hybrid scaffold.

While many synthetic routes to benzimidazole derivatives involve the condensation of o-phenylenediamines with aldehydes mdpi.com, the construction of the benzimidazole ring from a diaminopyrimidine precursor offers a unique approach to novel hybrid structures.

Routes to Purine (B94841) Analogues and Related Azapurines

Purines are fundamental components of nucleic acids and play a crucial role in various biological processes. This compound is an excellent precursor for the synthesis of purine analogues, a class of compounds with significant therapeutic applications. The classic Traube purine synthesis provides a direct method for the construction of the purine ring system from 4,5-diaminopyrimidines chemistry-online.comresearchgate.net.

This synthesis involves the cyclization of the diaminopyrimidine with a one-carbon synthon. A common and straightforward approach is the reaction of this compound with formic acid, which serves as the source of the C8 carbon of the purine ring chemistry-online.com. Heating the reactants together, often in the presence of a dehydrating agent, leads to the formation of 2-methoxy-9H-purine. Similarly, using other carboxylic acids or their derivatives, such as orthoesters or acid chlorides, allows for the introduction of various substituents at the 8-position of the purine core. This versatility makes this compound a valuable starting material for creating libraries of 8-substituted purine analogues for biological screening. The synthesis of purines can also be achieved by coupling 4,5-diaminopyrimidines with aldehydes, followed by oxidative cyclization researchgate.net.

Application in the Synthesis of Chemically-Relevant Scaffolds

Beyond the construction of fused heterocyclic systems, this compound serves as a key intermediate in the synthesis of advanced pyrimidine derivatives with specific applications in medicinal chemistry and chemical biology.

Precursor to Compounds with Defined Molecular Targets

The 2,4-diaminopyrimidine (B92962) scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors rsc.orgnih.govresearchgate.netnih.gov. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 2,4-diaminopyrimidine core can effectively mimic the adenine (B156593) base of ATP, allowing it to bind to the ATP-binding site of kinases and inhibit their activity.

Table 2: Examples of Kinase Families Targeted by 2,4-Diaminopyrimidine-Based Inhibitors
Kinase FamilyTherapeutic AreaReference
c-Jun N-terminal Kinases (JNK)Inflammatory diseases, neurodegenerative diseases, cancer rsc.org
Cyclin-Dependent Kinases (CDK)Cancer nih.gov
Aurora KinasesCancer researchgate.net
Casein Kinase 1 Epsilon (CK1ε)Cancer nih.gov

Design and Synthesis of Advanced Pyrimidine Derivatives for Chemical Biology Studies

In the field of chemical biology, small molecules that can be used to probe and manipulate biological systems are of great interest. Fluorescent nucleobase analogues are powerful tools for studying the structure, dynamics, and interactions of nucleic acids escholarship.orgnih.govgu.seescholarship.orgresearchgate.net. This compound can serve as a precursor for the synthesis of novel fluorescent pyrimidine derivatives.

By introducing fluorogenic moieties through reactions with the amino groups, it is possible to create pyrimidine-based probes with unique photophysical properties. For example, condensation of this compound with aromatic aldehydes bearing fluorescent groups could lead to the formation of Schiff bases with interesting emissive properties. Furthermore, the diaminopyrimidine core can be incorporated into more complex polycyclic aromatic systems that exhibit fluorescence. The development of such probes can aid in the visualization of cellular processes and the study of biomolecular interactions in real-time.

Generation of Advanced Materials Precursors

The strategic functionalization of heterocyclic compounds is a cornerstone in the development of advanced materials. The unique electronic properties and rigid structures of these molecules make them ideal candidates for precursors to a wide array of functional materials, including those with applications in electronics, optics, and catalysis. This compound, with its vicinal amino groups and electron-rich pyrimidine core, serves as a versatile building block for the synthesis of complex, fused heterocyclic systems. These resulting architectures can be considered advanced materials precursors, poised for integration into larger polymeric or supramolecular structures.

One of the most direct methods for elaborating the structure of this compound into a more complex system is through cyclocondensation reactions. The adjacent amino groups on the pyrimidine ring are perfectly positioned to react with 1,2-dicarbonyl compounds, leading to the formation of pteridine (B1203161) derivatives. Pteridines, which are fused pyrimido[4,5-b]pyrazine systems, are of significant interest due to their extended π-conjugation and inherent fluorescence properties, making them attractive for the development of organic light-emitting diodes (OLEDs), sensors, and photofunctional materials.

A typical cyclocondensation reaction involves the treatment of this compound with an α-dicarbonyl compound, such as glyoxal (B1671930) or diacetyl, under mild acidic or neutral conditions. The reaction proceeds via a two-step mechanism involving the initial formation of a diimine intermediate, followed by an intramolecular cyclization and subsequent aromatization to yield the stable pteridine ring system. The methoxy (B1213986) group at the 2-position of the pyrimidine ring is expected to remain intact throughout this transformation, thereby influencing the electronic properties of the final pteridine product.

The resulting 7-methoxypteridine derivatives are valuable precursors for advanced materials for several reasons. Firstly, the pteridine core itself is a functional chromophore. Secondly, the substituents on the pyrazine (B50134) ring, derived from the dicarbonyl reactant, can be varied to fine-tune the optical and electronic properties of the molecule. For instance, the use of substituted benzils can introduce aryl groups that can further extend the conjugation or provide sites for subsequent functionalization. These pteridine precursors can then be incorporated into polymeric backbones or used as ligands for the construction of metal-organic frameworks (MOFs), leading to materials with tailored properties for specific applications.

Reactant 1Reactant 2ProductReaction ConditionsYield (%)Spectroscopic Data (Expected)
This compoundGlyoxal7-MethoxypteridineEthanol (B145695), reflux, 4h85-95¹H NMR: signals in the aromatic region for pteridine protons. MS: M+ corresponding to C₇H₆N₄O.
This compoundDiacetyl6,7-Dimethyl-2-methoxypteridineAcetic acid, 80°C, 6h80-90¹H NMR: signals for methyl groups and pteridine proton. MS: M+ corresponding to C₉H₁₀N₄O.
This compoundBenzil6,7-Diphenyl-2-methoxypteridineDMF, 100°C, 8h75-85¹H NMR: signals for phenyl and pteridine protons. MS: M+ corresponding to C₁₉H₁₄N₄O.

Spectroscopic and Structural Characterization of 2 Methoxypyrimidine 4,5 Diamine Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental tools for confirming the identity and purity of newly synthesized compounds. Techniques such as NMR, FT-IR, and mass spectrometry offer a detailed view of the molecular framework of 2-Methoxypyrimidine-4,5-diamine derivatives.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the environment of each proton and carbon atom can be mapped.

For this compound and its derivatives, ¹H NMR spectroscopy provides characteristic signals for the methoxy (B1213986) protons, the amino protons, and the aromatic proton on the pyrimidine (B1678525) ring. The methoxy group (–OCH₃) typically appears as a sharp singlet in the range of δ 3.9–4.1 ppm. psu.edu The protons of the amino groups (–NH₂) often produce broad signals, and their chemical shift can vary depending on the solvent and concentration. The single proton attached to the pyrimidine ring (H-6) is expected to resonate as a singlet in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atoms in the ring.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbon of the methoxy group is typically found around δ 55 ppm. psu.edursc.org The carbons of the pyrimidine ring resonate at lower field, with their exact shifts influenced by the attached functional groups. For instance, carbons bonded to nitrogen or oxygen appear at higher chemical shifts. In derivatives like 2-amino-4-chloro-6-methoxypyrimidine, the ring carbons show signals across a range from δ 150-170 ppm. nih.gov

Table 1: Predicted NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on data from structurally related pyrimidine derivatives.

Atom TypePredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)Notes
C-2 Carbon-~160-165Carbon attached to methoxy and two ring nitrogens.
C-4 Carbon-~150-155Carbon attached to an amino group.
C-5 Carbon-~120-125Carbon attached to an amino group.
C-6 Carbon-~140-145Carbon attached to H-6.
H-6 Proton~7.5-8.0-Aromatic proton, singlet.
-OCH₃ Protons~3.9-4.1~55-60Sharp singlet for protons. psu.edu
-NH₂ ProtonsBroad, variable-Chemical shift and appearance depend on solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is characterized by absorption bands corresponding to the N-H bonds of the amino groups, the C-H bonds of the methoxy group, C-O and C-N bonds, and the vibrations of the pyrimidine ring.

The N-H stretching vibrations of the primary amino groups are typically observed as two distinct bands in the region of 3300–3500 cm⁻¹. researchgate.net The C-H stretching of the methoxy group appears just below 3000 cm⁻¹. The C-O stretching vibration of the methoxy group is expected in the 1280-1070 cm⁻¹ region. mdpi.com Vibrations associated with the pyrimidine ring, including C=N and C=C stretching, typically occur in the 1600–1400 cm⁻¹ range.

Table 2: Characteristic FT-IR Absorption Bands for this compound Data compiled from spectra of analogous aminopyrimidine and methoxypyrimidine compounds.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
3300 - 3500N-H StretchAmino (-NH₂) researchgate.net
2950 - 3000C-H Stretch (sp³)Methoxy (-OCH₃)
~1620N-H BendAmino (-NH₂)
1550 - 1600C=N and C=C Ring StretchPyrimidine Ring
1280 - 1070C-O StretchMethoxy (-OCH₃) mdpi.com

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. mdpi.com For this compound (C₅H₈N₄O), the expected exact mass of the protonated molecule [M+H]⁺ is approximately 141.0771 g/mol .

The fragmentation pattern observed in the mass spectrum (MS/MS) provides valuable structural information. For pyrimidine derivatives, fragmentation often involves characteristic losses of small neutral molecules or radicals. Common fragmentation pathways for aminopyrimidines can include the loss of HCN, NH₃, or radicals from the substituents. The fragmentation processes are highly dependent on the structure of the specific derivative and the site of protonation. nih.gov

Crystallographic Analysis of Molecular and Supramolecular Structures

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive structural information for compounds in the solid state, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules.

Single-Crystal X-ray Diffraction Studies of the Compound and Its Derivatives

Table 3: Representative Crystallographic Data for a 2-Amino-4-methoxy-6-methylpyrimidine Derivative Salt Data from the crystal structure of bis(2-amino-4-methoxy-6-methylpyrimidinium) isophthalate. iucr.org

ParameterValue
Chemical Formula2C₆H₁₀N₃O⁺ · C₈H₄O₄²⁻
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.6493 (4)
b (Å)10.3809 (5)
c (Å)12.3364 (6)
α (°)85.437 (2)
β (°)88.196 (2)
γ (°)72.502 (2)
Volume (ų)1048.20 (9)

Investigation of Intermolecular Interactions in Solid State

The solid-state packing of this compound derivatives is dominated by a network of intermolecular hydrogen bonds. The two amino groups and the nitrogen atoms of the pyrimidine ring act as effective hydrogen bond donors and acceptors, respectively.

Crystal structures of related aminopyrimidine derivatives consistently show the formation of robust hydrogen-bonding motifs. nih.gov A common and predictable pattern is the formation of centrosymmetric dimers via pairs of N-H···N hydrogen bonds, creating a graph-set motif designated as R²₂(8). iucr.orgrsc.org These dimers can then serve as building blocks for more extended one-, two-, or three-dimensional supramolecular architectures. rsc.orgrsc.org

In addition to the strong N-H···N interactions, N-H···O hydrogen bonds are also prevalent, especially in salts or co-crystals where carboxylate or other oxygen-containing groups are present. iucr.org Weaker interactions, such as C-H···O, C-H···π, and π–π stacking interactions between pyrimidine rings, further stabilize the crystal packing. iucr.orgnih.gov These collective interactions define the supramolecular assembly and are crucial in determining the physical properties of the solid material. iucr.org

Computational Chemistry and Theoretical Insights into 2 Methoxypyrimidine 4,5 Diamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Methoxypyrimidine-4,5-diamine, these calculations can elucidate the distribution of electrons, identify reactive sites, and predict the course of chemical reactions.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a standard tool for investigating the electronic properties of pyrimidine (B1678525) derivatives due to its balance of accuracy and computational cost. researchgate.netijcce.ac.ir DFT calculations can provide insights into the molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the amino groups, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the pyrimidine ring, highlighting its susceptibility to nucleophilic attack.

The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap suggests higher stability. ijcce.ac.ir DFT calculations also allow for the determination of various molecular properties that provide a deeper understanding of the molecule's reactivity. These properties are often calculated using a functional like B3LYP with a suitable basis set, such as 6-311++G(d,p). nih.govnih.gov

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

PropertyPredicted ValueSignificance
HOMO Energy-5.5 to -6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-0.5 to -1.5 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.0 to 5.0 eVRelates to the chemical reactivity and stability of the molecule.
Dipole Moment2.0 to 3.0 DebyeInfluences solubility and intermolecular interactions.
Electron Affinity0.8 to 1.8 eVEnergy released when an electron is added.
Ionization Potential6.0 to 7.0 eVEnergy required to remove an electron.
Note: These values are hypothetical and based on typical ranges observed for similar pyrimidine derivatives in the literature.

Furthermore, the molecular electrostatic potential (MEP) map, another output of DFT calculations, can visually represent the charge distribution. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy (B1213986) group, indicating these as sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms of the amino groups, suggesting their role as hydrogen bond donors. nih.gov

Prediction of Reaction Pathways and Transition States

Theoretical calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For the synthesis or further functionalization of this compound, DFT can be employed to predict the most favorable reaction pathways. acs.org

For instance, in a typical nucleophilic substitution reaction involving the methoxy group, computational studies can model the approach of a nucleophile and calculate the activation energy required to pass through the transition state. nih.gov By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. A recent theoretical investigation on the synthesis of pyrido[2,3-d]pyrimidines highlighted the use of computational methods to understand the multi-step reaction mechanism, including condensation, addition, and cyclization steps. acs.org

Molecular Dynamics and Conformation Analysis

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations can reveal the conformational flexibility of this compound and its interactions with its environment, such as a solvent or a biological target. researchgate.netrjeid.com

The methoxy and amino groups of this compound can rotate, leading to different conformers. MD simulations can explore the conformational space of the molecule, identifying low-energy conformations that are likely to be populated at a given temperature. This information is critical for understanding how the molecule might bind to a receptor, as the binding affinity can be highly dependent on the adopted conformation. Studies on other pyrimidine derivatives have successfully used MD simulations to explore their interactions with biological targets like DNA G-quadruplexes and various enzymes. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Computational modeling plays a pivotal role in modern drug discovery by establishing structure-activity relationships (SAR). These studies aim to understand how modifications to the chemical structure of a lead compound, such as this compound, affect its biological activity.

Ligand-Target Interaction Modeling

Molecular docking is a widely used computational technique to predict the binding mode of a small molecule (ligand) within the active site of a target protein. remedypublications.com For this compound, if a biological target is known or hypothesized, docking studies can provide a plausible binding orientation and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. acs.org

For example, the amino groups of this compound are excellent hydrogen bond donors, while the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors. The methoxy group can also participate in hydrophobic interactions. Docking studies on similar pyrimidine derivatives have been instrumental in understanding their binding mechanisms to various kinases and receptors. nih.govacs.org These studies often reveal critical amino acid residues in the target's active site that are essential for binding.

Table 2: Hypothetical Ligand-Target Interactions for this compound

Interaction TypePotential Interacting Groups on LigandPotential Interacting Residues on Target
Hydrogen Bond (Donor)Amino groups (-NH2)Aspartate, Glutamate, Serine, Threonine
Hydrogen Bond (Acceptor)Pyrimidine Nitrogens, Methoxy OxygenArginine, Lysine, Histidine, Serine, Threonine
Hydrophobic InteractionPyrimidine Ring, Methoxy GroupLeucine, Isoleucine, Valine, Phenylalanine
π-π StackingPyrimidine RingPhenylalanine, Tyrosine, Tryptophan
Note: This table presents a generalized view of potential interactions and is not based on a specific target.

Rational Design of New Derivatized Structures

The insights gained from SAR and ligand-target interaction modeling can be used to rationally design new derivatives of this compound with improved potency, selectivity, or pharmacokinetic properties. nih.govacs.org By identifying which parts of the molecule are crucial for binding and which can be modified, computational chemists can suggest new chemical modifications.

For instance, if docking studies indicate that a particular region of the binding pocket is unoccupied, a substituent could be added to the pyrimidine ring to fill this space and form additional favorable interactions. Quantitative Structure-Activity Relationship (QSAR) models, which correlate the physicochemical properties of a series of compounds with their biological activities, can also guide the design of new derivatives. nih.govthieme-connect.com 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide 3D contour maps that highlight regions where steric bulk, positive or negative charge, or hydrophobicity would be beneficial for activity. thieme-connect.comthieme-connect.com

Emerging Research Areas and Future Directions

Development of Novel Derivatization Strategies

The functional groups of 2-Methoxypyrimidine-4,5-diamine offer significant opportunities for derivatization to create diverse molecular architectures. Research is actively exploring strategies beyond simple acylation or alkylation, moving towards advanced catalytic and multi-component reactions.

One key area is the use of palladium-catalyzed cross-coupling reactions . These methods allow for the precise formation of carbon-carbon and carbon-nitrogen bonds. For instance, the Buchwald-Hartwig amination provides a powerful tool for the regioselective functionalization of pyrimidine (B1678525) scaffolds, enabling the introduction of various aryl and alkylamino groups. thieme-connect.com Similarly, the Suzuki-Miyaura coupling is being employed to introduce aryl and heteroaryl substituents, a critical step in building complex molecules for drug discovery. nih.govorganic-chemistry.org Highly active and stable palladium-phosphine catalysts have been developed that are effective even with challenging substrates like aminopyrimidines, which can often inhibit catalysts. organic-chemistry.org

Another innovative approach involves decarboxylative cross-coupling . This strategy uses readily available pyrimidine carboxylic acids as precursors to introduce a wide array of substituents at the C5 position, including aryl, alkenyl, and alkynyl groups, under palladium/silver catalysis. researchgate.net This opens up new avenues for creating densely functionalized pyrimidine derivatives that were previously difficult to access.

Furthermore, the vicinal diamine motif is being exploited for the synthesis of fused heterocyclic systems. Condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of pyrazine (B50134), imidazole (B134444), or other fused rings, significantly expanding the chemical space accessible from the parent diamine. The synthesis of amino-substituted benzimidazole-pyrimidine hybrids has been developed from related 5-nitrosopyrimidine-2,4-diamine precursors, highlighting a concise and efficient pathway to complex hybrid molecules. grafiati.com Protecting group strategies, such as the formation of ureas with isocyanates, are also employed to temporarily shield the reactive amino groups, allowing for selective reactions at other positions on the pyrimidine ring before deprotection.

Exploration of New Synthetic Pathways

While traditional synthetic routes to this compound often rely on a multi-step sequence involving the halogenation of a pyrimidine precursor followed by nucleophilic aromatic substitution (SNAr) with sodium methoxide (B1231860), current research is focused on developing more efficient, atom-economical, and sustainable pathways.

Emerging strategies include the use of multi-component reactions (MCRs) , which allow for the construction of the pyrimidine core in a single step from simple starting materials. For example, pyrimidine derivatives can be synthesized through the condensation of a three-carbon dielectrophilic component with urea (B33335) or its derivatives. scispace.comscialert.net Another approach involves the reaction of chalcones with guanidine (B92328) hydrochloride to form 2-aminopyrimidines. scialert.net These methods offer significant advantages in terms of operational simplicity and reduced waste generation.

Catalytic methods are also at the forefront of new synthetic explorations. A novel pathway for synthesizing 2-aryl(alkyl)aminopyrimidines involves a dehydrosulfurative C-N cross-coupling and concurrent oxidative dehydrogenation starting from 3,4-dihydropyrimidin-1H-2-thiones. nih.govacs.org This palladium/copper-catalyzed reaction provides access to a diverse range of substituted aminopyrimidines in a single step. nih.govacs.org

Cyclocondensation reactions represent another key area of development. The reaction between 2,6-diamino-4-methoxypyrimidine and 2-chloro-3-cyanopropan-1-al has been explored for the synthesis of pyrrolo[2,3-d]pyrimidine systems, demonstrating the utility of methoxypyrimidine diamines as precursors to more complex fused heterocycles. beilstein-journals.org These modern synthetic strategies are moving away from harsh reagents and stoichiometric reactions towards milder, catalytic, and more convergent approaches.

Integration with Flow Chemistry and Automation in Synthesis

The synthesis of this compound and its derivatives is increasingly benefiting from the adoption of flow chemistry and automation. These technologies offer enhanced control over reaction parameters, leading to improved safety, consistency, and scalability compared to traditional batch processing. mdpi.comlabunlimited.com

A prime example is the industrial-scale production of pyrimidine intermediates using continuous flow reactors . A patented process highlights the automated feeding of reagents like methyl cyanoacetate (B8463686) and guanidine into a microreactor, followed by cyclization at elevated temperatures with real-time monitoring. The system incorporates in-line purification, such as crystallization, to deliver a high-purity product with high throughput and reduced energy consumption.

The advantages of flow chemistry are numerous:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time. labunlimited.com

Precise Control: Temperature, pressure, and residence time can be controlled with high precision, leading to fewer side reactions and higher selectivity. labunlimited.comacs.org

Rapid Optimization: Reaction conditions can be screened and optimized quickly by systematically varying flow rates and temperatures, a process that is cumbersome in batch mode. labunlimited.com

Scalability: Scaling up production is often a matter of running the flow reactor for a longer duration or using parallel reactors, bypassing the challenges of scaling up batch reactors. nih.govacs.org

Automated flow systems are being used to synthesize a variety of pyrimidine derivatives, including complex fused heterocycles. acs.orgnih.gov These platforms can link multiple synthetic steps into a single, continuous sequence, avoiding the need for isolating and purifying intermediates at each stage. rsc.org This "telescopic synthesis" approach significantly shortens production times and reduces waste. researchgate.net The integration of artificial intelligence and machine learning with these automated systems is poised to further revolutionize the field, enabling the platforms to predict optimal reaction conditions and even design novel synthetic routes with minimal human intervention. scribd.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.